2-(furan-2-yl)-1-methyl-1H-phenanthro[9,10-d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(furan-2-yl)-1-methyl-1H-phenanthro[9,10-d]imidazole is a heterocyclic compound that features a fused ring system combining phenanthrene and imidazole with a furan substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-1-methyl-1H-phenanthro[9,10-d]imidazole typically involves the condensation of 9,10-phenanthrenequinone with 2-furaldehyde in the presence of ammonium acetate. This reaction is carried out in glacial acetic acid, leading to the formation of the imidazole ring. The resulting product is then subjected to N-methylation using methyl iodide in N-methylpyrrolid-2-one with potassium hydroxide as a base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2-(furan-2-yl)-1-methyl-1H-phenanthro[9,10-d]imidazole undergoes various chemical reactions, including:
Electrophilic Substitution: This reaction occurs primarily at the 2-position of the furan ring in acidic conditions, while both the 2 and 7 positions of the aromatic part of the molecule can be attacked in neutral conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific details on these reactions are limited.
N-Methylation: As mentioned in the preparation methods, N-methylation is a key step in the synthesis of this compound.
Common Reagents and Conditions
Electrophilic Substitution: Typically involves acidic or neutral conditions.
N-Methylation: Uses methyl iodide and potassium hydroxide in N-methylpyrrolid-2-one.
Major Products
The major products of these reactions include various substituted derivatives of the original compound, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(furan-2-yl)-1-methyl-1H-phenanthro[9,10-d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of materials with specific optical or electronic properties.
Wirkmechanismus
The mechanism of action of 2-(furan-2-yl)-1-methyl-1H-phenanthro[9,10-d]imidazole involves its interaction with various molecular targets. The compound’s structure allows it to participate in multiple pathways, including:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Furyl)-1-methyl-1H-acenaphtho[9,10-d]imidazole: Similar in structure but with an acenaphthene core instead of phenanthrene.
2-Phenyl-1H-phenanthro[9,10-d]imidazole: Features a phenyl group instead of a furan substituent.
Uniqueness
2-(furan-2-yl)-1-methyl-1H-phenanthro[9,10-d]imidazole is unique due to the presence of both a furan ring and a phenanthrene core, which imparts distinct chemical and physical properties. This combination makes it particularly interesting for applications requiring specific electronic or optical characteristics.
Eigenschaften
CAS-Nummer |
141989-40-4 |
---|---|
Molekularformel |
C20H14N2O |
Molekulargewicht |
298.3g/mol |
IUPAC-Name |
2-(furan-2-yl)-3-methylphenanthro[9,10-d]imidazole |
InChI |
InChI=1S/C20H14N2O/c1-22-19-16-10-5-3-8-14(16)13-7-2-4-9-15(13)18(19)21-20(22)17-11-6-12-23-17/h2-12H,1H3 |
InChI-Schlüssel |
WKQLQLLFJBITQJ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C3=CC=CC=C3C4=CC=CC=C42)N=C1C5=CC=CO5 |
Kanonische SMILES |
CN1C2=C(C3=CC=CC=C3C4=CC=CC=C42)N=C1C5=CC=CO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.